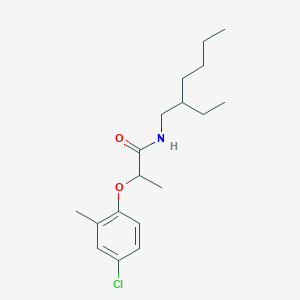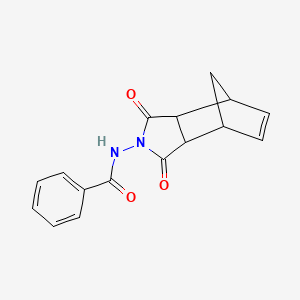![molecular formula C33H34N4OS B12478423 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzyl group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the incorporation of the thiourea moiety. Common synthetic routes include:
Reductive Amination: This involves the reaction of a piperazine derivative with an aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties.
Biological Research: It is used in molecular modeling studies to understand its interactions with biological targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring and thiourea moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- N-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-2-CHLOROACETAMIDE
Uniqueness
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA is unique due to its combination of a piperazine ring, benzyl group, and thiourea moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C33H34N4OS |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C33H34N4OS/c1-33(27-13-7-3-8-14-27,28-15-9-4-10-16-28)31(38)35-32(39)34-29-17-19-30(20-18-29)37-23-21-36(22-24-37)25-26-11-5-2-6-12-26/h2-20H,21-25H2,1H3,(H2,34,35,38,39) |
Clé InChI |
YNOXYKBSVSXEKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
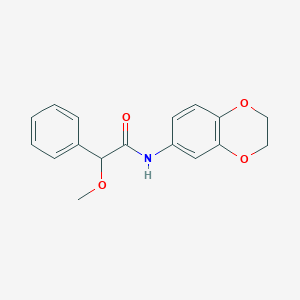
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B12478372.png)
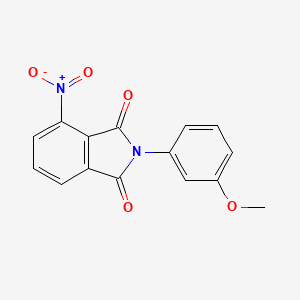
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
methanone](/img/structure/B12478417.png)
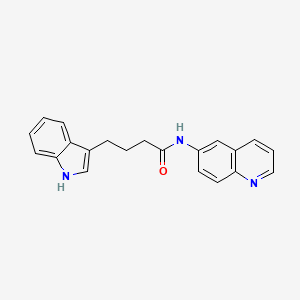
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
